Nitrotriazolone

Vue d'ensemble

Description

Applications De Recherche Scientifique

5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of other heterocyclic compounds and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its stability and unique chemical properties.

Industry: Utilized in the production of energetic materials, such as explosives and propellants, due to its insensitivity and thermal stability

Mécanisme D'action

Mechanism of Action of Nitrotriazolone

This compound, also known as 5-Nitro-1,2,4-triazol-3-one, is a high-energy density material that has gained significant interest in both commercial and scientific worlds due to its reduced sensitivity, better thermal stability, and high performance .

Target of Action

This compound is primarily used as a high energetic material (HEM) in both civilian and military applications . It is used as a substitute for highly sensitive high energetic materials that are thermally and photochemically less stable .

Mode of Action

This compound acts as an insensitive high energetic material. It contains a heterocyclic ring and can be used to substitute highly sensitive high energetic materials . The compound’s interaction with its targets results in a high-energy release, which is why it is used in explosives .

Biochemical Pathways

It is known that the compound undergoes thermal decomposition, a process that can be enhanced or diminished by the use of metal oxides and other catalysts .

Pharmacokinetics

It is known that this compound is a low sensitive and thermally stable compound .

Result of Action

The primary result of this compound’s action is the release of a large amount of energy, making it useful as a high energetic material. It is less sensitive to external forces like friction, heat, and spark, making it safer to handle than other high energetic materials .

Action Environment

The action of this compound can be influenced by environmental factors. For example, its thermal decomposition can be affected by the presence of metal oxides and other catalysts . Furthermore, this compound is more environmentally mobile than traditional explosive compounds, raising concerns over potential contamination and cleanup of training and manufacturing facilities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves a two-step process. The first step is the formation of triazol-3-one (TO) by reacting semicarbazide hydrochloride with formic acid. The second step involves the nitration of triazol-3-one to produce 5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one . The reaction conditions for these steps are as follows:

Formation of Triazol-3-one: Semicarbazide hydrochloride is reacted with formic acid at a temperature of approximately 338 K, yielding triazol-3-one.

Nitration: Triazol-3-one is then nitrated using nitric acid to produce 5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one.

Industrial Production Methods

Industrial production of 5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different products.

Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products Formed

Comparaison Avec Des Composés Similaires

5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one is often compared with other similar compounds, such as:

1,3,5-Trinitro-1,3,5-triazine (RDX): While RDX is more sensitive, 5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one offers better thermal stability and insensitivity.

1,3,5,7-Tetranitro-1,3,5,7-tetrazocane (HMX): HMX has higher performance, but 5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one is preferred for applications requiring lower sensitivity.

2,4,6-Trinitrotoluene (TNT): TNT is widely used, but 5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one provides a safer alternative due to its lower sensitivity

Propriétés

IUPAC Name |

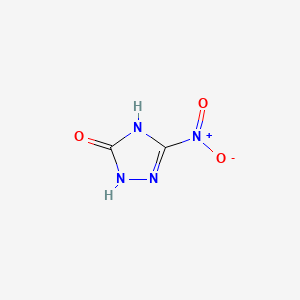

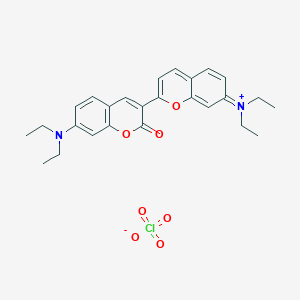

3-nitro-1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N4O3/c7-2-3-1(4-5-2)6(8)9/h(H2,3,4,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTIRVUEVSKJTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)NC(=NN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N4O3 | |

| Record name | NITROTRIAZOLONE |

|

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19609 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883616 | |

| Record name | 3-Nitro-1,2,4-triazole-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitrotriazolone nto appears as a solid or liquid. May explode under prolonged exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments., Other Solid | |

| Record name | NITROTRIAZOLONE |

|

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19609 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

Undergoes thermal degradation at temperatures above its melting point | |

| Record name | Nitrotriazolone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water: 17,200 mg /L at 25 °C, Solubility in acetone, ethyl acetate and dichloromethane were 16.8, 2.8 and <0.2 g/L, respectivley, at 18.95 °C | |

| Record name | Nitrotriazolone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.9 g/cu cm at 20 °C | |

| Record name | Nitrotriazolone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to pale yellow crystalline powder | |

CAS No. |

932-64-9 | |

| Record name | NITROTRIAZOLONE |

|

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19609 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dihydro-5-nitro-3H-1,2,4-triazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-1,2,4-triazol-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Triazol-3-ol, 5-nitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Nitro-1,2,4-triazole-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-5-nitro-3H-1,2,4-triazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROTRIAZOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43WPQ5QCE3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nitrotriazolone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

268-271 °C | |

| Record name | Nitrotriazolone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Nitrotriazolone exhibits a desirable combination of high energy output and low sensitivity to external stimuli like impact, friction, and shock. [, , ] This makes it a safer alternative to traditional explosives like RDX, particularly for applications requiring low vulnerability munitions. []

A: While NTO generally exhibits slightly lower detonation velocity compared to RDX, its insensitivity allows for the formulation of explosives with comparable armor protection capabilities. [, ] For instance, a NTO and HMX based PBX, B 2214, was one of the first to show no sympathetic detonation, even in large diameters. []

A: Yes, research suggests that NTO can be electrochemically reduced to form azoxytriazolone (AZTO) and azotriazolone (azoTO). [] These high-nitrogen compounds are of interest as potential green insensitive high explosives (IHEs). []

A: Binders like Estane are crucial for providing mechanical integrity and influencing the explosive properties of NTO compositions. Interestingly, despite different decomposition temperatures, NTO and RDX incorporated into sheet explosives with Estane decompose as a unified composite. []

A: Yes, this compound exhibits self-binding properties and can be compressed into pellets with varying densities and compression strengths depending on the applied load. []

A: Research indicates that a formulation comparable to Composition B, which typically uses RDX and TNT, can be achieved using a 60:40 mixture of this compound and trinitrotoluene (TNT). [] This new composition demonstrates superior mechanical properties and insensitivity compared to traditional Composition B.

ANone: The molecular formula of this compound is C2H2N4O3, and its molecular weight is 130.06 g/mol.

A: Yes, various spectroscopic techniques, including but not limited to IR, 1H NMR, 13C NMR, and mass spectrometry, are used to confirm the structure and purity of synthesized this compound. [, , ]

A: Thermal analysis reveals that while HMX maintains a consistent decomposition temperature when mixed with NTO, the decomposition temperature of NTO itself decreases with increasing HMX concentration. [] In mixtures with RDX, NTO decomposition occurs at lower temperatures with increasing RDX content, while the RDX decomposition temperature remains relatively constant. []

A: Yes, research suggests that water molecules can significantly impact the sensitivity of this compound during storage and transport, potentially increasing its explosive sensitivity. [] This highlights the importance of proper storage and handling procedures to minimize moisture exposure.

A: Studies have explored the use of metal oxides like copper ferrite (CuFe2O4), nickel copper zinc cobaltite, and cobalt oxide as catalysts for the thermolysis of this compound. [, , ] These catalysts have demonstrated the potential to tailor the decomposition behavior of NTO.

A: Research has focused on understanding the environmental behavior of NTO, including its transport in soil, photodegradation in natural waters, and potential for biotransformation. [, , , ] These studies are crucial for assessing and mitigating potential risks associated with the release of NTO into the environment.

A: Yes, studies show that bacterial endosymbionts found in termites exhibit the ability to degrade NTO. [] Specifically, isolates similar to Enterobacteriaceae were able to transform NTO within 48 hours. [] This highlights the potential role of bioremediation strategies in managing NTO contamination.

A: Studies in Japanese quail (Coturnix japonica) and rats (Rattus norvegicus) have identified testicular toxicity and oligospermia as significant adverse effects following repeated oral exposure to NTO. [, , ] Neuromuscular anomalies, brain vacuoles, and delayed puberty in males are other reported effects. [, ]

A: Research suggests that Sertoli cells, responsible for nourishing and supporting developing sperm cells, are the primary target of NTO-induced testicular toxicity. [] Degeneration of these cells leads to the observed adverse effects on sperm production and male reproductive health.

A: Electrochemical methods, particularly those utilizing modified electrodes like nanostructured TiO2/carbon nanotube composites and gold nanoparticle/carbon nanotube-modified pencil graphite electrodes, have shown promise for the sensitive and selective detection of NTO in water and soil samples. [, ]

A: Yes, researchers have developed a graphene-based nanosensor with a molecularly imprinted film that can selectively detect NTO in aqueous solutions in real-time using simple electrical measurements. [, ] This technology offers a promising avenue for on-site monitoring of NTO contamination.

A: Computational methods are employed to investigate various aspects of NTO, including its molecular structure, electronic properties, and interactions with other molecules. [, , ] These studies provide valuable insights into the reactivity, stability, and potential applications of NTO.

A: Molecular dynamics simulations help researchers understand the behavior of NTO at the atomic level. These simulations can be used to study the interactions of NTO with other molecules, such as binders and solvents, providing valuable information for optimizing formulations and understanding its behavior in different environments. []

A: Researchers are actively seeking alternative insensitive high explosive materials with improved performance characteristics and reduced environmental impact. The development of new energetic materials often focuses on compounds with higher energy densities, improved thermal stability, and reduced sensitivity. [, ]

A: Yes, research is underway to develop environmentally benign synthesis methods for NTO and other energetic materials. [] This includes exploring alternative nitrating agents and developing sustainable approaches for waste management and recycling of these compounds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

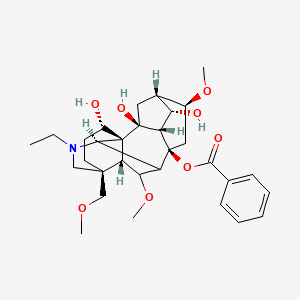

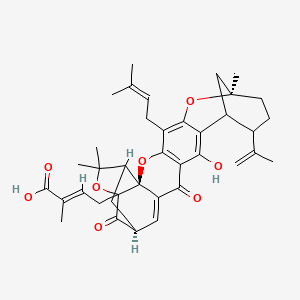

![[(4R,7aS)-7a-methyl-1-[(2R)-1-oxopropan-2-yl]-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B1496010.png)

![[(1R,2S,3S,5R,6S,7S,8R,10S,11S,14Z,16E,18S,19S,22R,24R,25S,26R,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate](/img/structure/B1496027.png)

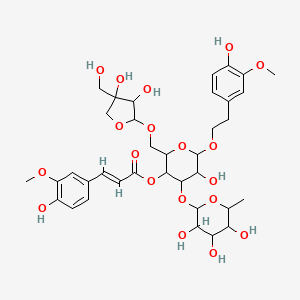

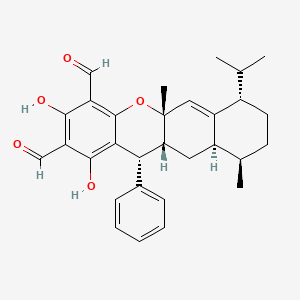

![Methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1496028.png)

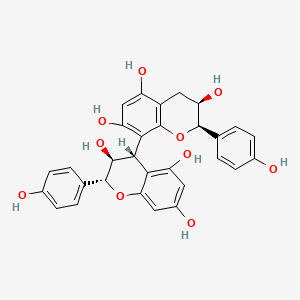

![(1'S,3S,3'R,7R,7'R,9'S,10'S)-12'-Acetyl-10'-hydroxy-7,9'-dimethyl-4'-methylidene-6-[(E)-3-oxobut-1-enyl]spiro[4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-3,13'-6-oxatricyclo[8.4.0.03,7]tetradec-11-ene]-2,5'-dione](/img/structure/B1496040.png)